Cas no 915924-52-6 (3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde)
3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde
- 3-allyl-5-ethoxy-4-isopropoxybenzaldehyde(SALTDATA: FREE)
- 3-ethoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde
- 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde
- MFCD08691696
- DTXSID70650935
- AKOS005353529
- CHEMBRDG-BB 4024667
- BS-36441
- 3-ethoxy-5-(prop-2-en-1-yl)-4-(propan-2-yloxy)benzaldehyde
- 915924-52-6
- 3-ETHOXY-4-ISOPROPOXY-5-(PROP-2-EN-1-YL)BENZALDEHYDE
-
- MDL: MFCD08691696
- Inchi: 1S/C15H20O3/c1-5-7-13-8-12(10-16)9-14(17-6-2)15(13)18-11(3)4/h5,8-11H,1,6-7H2,2-4H3
- InChI Key: MWFZQVQXQARBMM-UHFFFAOYSA-N
- SMILES: O(C(C)C)C1C(=CC(C=O)=CC=1CC=C)OCC
Computed Properties
- Exact Mass: 248.14100
- Monoisotopic Mass: 248.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.02
- Boiling Point: 354.3°C at 760 mmHg
- Flash Point: 159.3°C
- Refractive Index: 1.521
- PSA: 35.53000
- LogP: 3.41350
3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A622093-50mg |
3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde |
915924-52-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A622093-100mg |
3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde |
915924-52-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A622093-500mg |
3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde |
915924-52-6 | 500mg |
$ 80.00 | 2022-06-07 | ||
| abcr | AB217784-1 g |
3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde; 95% |
915924-52-6 | 1g |
€128.10 | 2023-01-27 | ||
| abcr | AB217784-5 g |
3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde; 95% |
915924-52-6 | 5g |
€365.50 | 2023-01-27 | ||
| abcr | AB217784-1g |
3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, 95%; . |
915924-52-6 | 95% | 1g |
€94.10 | 2025-04-15 | |
| abcr | AB217784-5g |
3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, 95%; . |
915924-52-6 | 95% | 5g |
€218.80 | 2025-04-15 | |
| eNovation Chemicals LLC | Y1236752-5g |
3-ALLYL-5-ETHOXY-4-ISOPROPOXYBENZALDEHYDE |
915924-52-6 | 95% | 5g |
$330 | 2023-09-04 | |
| 1PlusChem | 1P006GD1-1g |
3-allyl-5-ethoxy-4-isopropoxybenzaldehyde |
915924-52-6 | 95% | 1g |
$35.00 | 2025-02-21 | |
| 1PlusChem | 1P006GD1-5g |
3-allyl-5-ethoxy-4-isopropoxybenzaldehyde |
915924-52-6 | 95% | 5g |
$111.00 | 2025-02-21 |
3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde Suppliers
3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde Related Literature
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde
Comprehensive Analysis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde (CAS No. 915924-52-6): Properties, Applications, and Industry Trends
3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde (CAS No. 915924-52-6) is a specialized organic compound with a unique molecular structure, combining allyl, ethoxy, and isopropoxy functional groups. This benzaldehyde derivative has garnered significant attention in pharmaceutical and fragrance research due to its versatile reactivity and potential as a flavor intermediate or synthetic building block. Its CAS registry number (915924-52-6) serves as a critical identifier for researchers navigating chemical databases.
In recent years, the demand for customized aromatic aldehydes like 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde has surged, driven by advancements in green chemistry and sustainable synthesis. Laboratories increasingly search for high-purity benzaldehyde derivatives with tailored substituents, reflecting the compound's relevance in structure-activity relationship (SAR) studies. The allyl ether moiety in particular enables click chemistry applications, aligning with modern drug discovery trends.
The compound's multifunctional design allows for diverse applications. The ethoxy-isopropoxy combination enhances solubility in organic media, while the aldehyde group provides a reactive handle for condensation reactions. These features make it valuable for developing specialty chemicals in fragrance formulations where controlled release profiles are desired. Patent literature reveals its utility in creating long-lasting scent molecules with woody-herbal nuances.
From a synthetic perspective, 915924-52-6 represents an interesting case study in regioselective etherification. Chemists frequently inquire about ortho- vs para-substitution effects in such systems, particularly how the isopropoxy group influences the aldehyde's electronic properties. Computational chemistry studies suggest the steric bulk of the isopropoxy moiety affects rotational barriers, a topic gaining traction in molecular dynamics simulations.
Quality control of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde requires rigorous HPLC analysis, with many manufacturers emphasizing ≥98% purity standards. The compound's stability profile shows optimal performance when stored under argon atmosphere, addressing common queries about aldehyde oxidation prevention. These technical specifications are crucial for researchers comparing CAS 915924-52-6 suppliers across global markets.
Emerging applications leverage the compound's photophysical properties. Recent studies explore its potential as a fluorescence quencher or ligand precursor in coordination chemistry. This aligns with broader industry interest in multi-functional aromatic systems for materials science. The allyl group's polymerizability also opens doors for specialty monomer development, particularly in high-performance resins.
Regulatory compliance remains a key consideration for 915924-52-6 users. While not classified as hazardous under major chemical inventories, proper laboratory handling protocols for reactive aldehydes should always be followed. The compound's ECHA registration status and REACH compliance data are frequently searched parameters, reflecting the chemical industry's emphasis on regulatory transparency.
Market analysts note growing interest in custom synthesis of derivatives based on the 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde scaffold. This trend mirrors broader demand for tailor-made aromatic compounds in agrochemical and cosmetic research. The compound's structural modularity allows for systematic variation of ether groups – a strategy gaining popularity in QSAR modeling and fragment-based drug design.
Technical discussions often focus on the compound's spectroscopic fingerprints. The aldehyde proton signal in 1H NMR typically appears downfield near 10 ppm, while the allyl protons show characteristic coupling patterns. These spectral features assist in compound verification, a critical step for researchers comparing CAS 915924-52-6 analytical data across literature sources.
Future research directions may explore the compound's potential in biocatalysis or enzymatic transformations. The ethoxy-isopropoxy pattern presents interesting challenges for selective deprotection strategies, relevant to protective group chemistry in complex syntheses. Such investigations would contribute valuable data to the growing field of controlled functionalization in aromatic systems.
915924-52-6 (3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde) Related Products
- 876709-19-2(3-Allyl-5-methoxy-4-propoxybenzaldehyde)
- 521068-29-1(Benzaldehyde, 3-ethoxy-4-hydroxy-5-(2-methyl-2-propenyl)- (9CI))
- 20240-58-8(4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde)
- 872183-41-0(3-Allyl-4,5-diethoxybenzaldehyde)
- 861528-78-1(3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde)
- 6457-60-9(Pyridinium,4,4'-(1,2-dihydroxy-1,2-ethanediyl)bis[1-methyl-, diiodide, (R*,R*)- (9CI))
- 374073-49-1(Benzaldehyde,3-ethoxy-4-methoxy-2-(2-propen-1-yl)-)
- 225939-34-4(3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde)
- 883543-95-1(3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde)
- 67483-49-2(3-Allyl-4,5-dimethoxybenzaldehyde)